4-[(2-Aminoethyl)amino]benzoic acid dihydrochloride
Description
4-[(2-Aminoethyl)amino]benzoic acid dihydrochloride is a benzoic acid derivative featuring an aminoethylamino substituent at the para position of the aromatic ring, with two hydrochloride counterions. Its molecular formula is C₉H₁₄Cl₂N₂O₂, and it has a molecular weight of 265.13 g/mol. The compound’s structure combines a carboxylic acid group (enhancing water solubility and enabling salt formation) with a secondary amine in the side chain, which facilitates interactions with biological targets or metal ions. This dihydrochloride form improves stability and solubility compared to the free base, making it valuable in pharmaceutical synthesis and biochemical research .
Properties
IUPAC Name |
4-(2-aminoethylamino)benzoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-5-6-11-8-3-1-7(2-4-8)9(12)13;;/h1-4,11H,5-6,10H2,(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSPCMGBTIFQTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Aminoethyl)amino]benzoic acid dihydrochloride typically involves the reaction of benzoic acid with 2-aminoethanol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes esterification with alcohols and amidation with amines, enabling derivative synthesis for pharmaceutical applications.
Key Reactions:
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Ester formation: Reacts with methanol under acid catalysis to produce methyl 4-[(2-aminoethyl)amino]benzoate.
-
Amide formation: Couples with primary amines (e.g., benzylamine) using carbodiimide reagents (EDC/HOBt) to yield substituted amides.
Optimized Conditions (from industrial-scale syntheses) :
| Parameter | Esterification | Amidation |
|---|---|---|
| Temperature | 60–80°C | 0–25°C |
| Catalyst | H₂SO₄ | EDC/DMAP |
| Yield | 85–92% | 78–88% |
Nucleophilic Substitution and Schiff Base Formation
The primary amine participates in nucleophilic reactions, while the secondary amine forms stable Schiff bases .
Reactivity Highlights:
-
Alkylation: Reacts with methyl iodide in basic media to form quaternary ammonium salts.
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Schiff base synthesis: Condenses with aldehydes (e.g., salicylaldehyde) to form imines, used in metal coordination chemistry .
Kinetic Data (from Pd(II) complex studies) :
| Substrate | Rate Constant (k₁, M⁻¹s⁻¹) | Activation Energy (ΔH‡, kJ/mol) |
|---|---|---|
| Glycine | 4.8 × 10⁻³ | 32.5 |
| 4-[(2-AEA)Bz·2HCl] | 3.2 × 10⁻³ | 35.8 |
Metal Coordination and Biochemical Interactions
The compound acts as a bidentate ligand, coordinating via amine and carboxylate groups. Studies show strong binding to transition metals (e.g., Pd(II), Cu(II)) and biological macromolecules .
Notable Complexes:
| Metal Ion | Coordination Mode | Application | Source |
|---|---|---|---|
| Pd(II) | N,O-chelate | Anticancer drug design | |
| Cu(II) | Square-planar geometry | Enzyme inhibition studies |
DNA Binding Capacity (vs. analogs) :
| Compound | K_b (×10⁴ M⁻¹) | K_{SV} (×10³ M⁻¹) |
|---|---|---|
| 4-[(2-AEA)Bz·2HCl] | 2.8 | 1.4 |
| 4-Aminobenzoic acid | 0.9 | 0.6 |
Hydrolysis and Stability
The dihydrochloride salt remains stable under physiological pH (7.4) but undergoes decomposition in strongly acidic/basic conditions .
Degradation Pathways:
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Acidic hydrolysis: Cleavage of the ethylamino group at pH < 2.
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Basic hydrolysis: Decarboxylation above pH 10.
Stability Data (accelerated testing) :
| Condition | Half-Life (25°C) | Major Byproduct |
|---|---|---|
| pH 1.0 (HCl) | 4.2 hours | Benzoic acid |
| pH 12.0 (NaOH) | 1.8 hours | 4-Aminoethylbenzene |
Scientific Research Applications
Pharmacological Applications
a. Antimicrobial Activity
Research has demonstrated that derivatives of 4-aminobenzoic acid, including its dihydrochloride form, exhibit notable antimicrobial properties. These compounds have been tested against various bacterial strains and have shown effectiveness in inhibiting growth, which is crucial in the development of new antibiotics .
b. Antioxidant Properties
Studies indicate that 4-[(2-aminoethyl)amino]benzoic acid and its analogs possess antioxidant capabilities. This property is essential for protecting cells from oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders .
c. Neurological Effects
The compound has been investigated for its potential neuroprotective effects. It may enhance cognitive functions and memory retention in experimental models, suggesting possible applications in treating neurodegenerative diseases like Alzheimer’s .
Chemical Research Applications
a. Synthesis of Novel Compounds
4-[(2-Aminoethyl)amino]benzoic acid dihydrochloride serves as a building block for synthesizing various chemical derivatives. Its amino group is reactive and can be modified to create new compounds with tailored biological activities. This versatility is exploited in medicinal chemistry to develop drugs with improved efficacy and reduced side effects .
b. Role in Drug Formulation
As a compound that can enhance solubility and bioavailability, it is often included in formulations aimed at improving the delivery of active pharmaceutical ingredients (APIs). The dihydrochloride form increases the compound's stability and solubility in aqueous solutions, which is vital for oral and injectable drug formulations .
Analytical Chemistry Applications
a. Analytical Standards
This compound is utilized as a standard in analytical chemistry for calibrating instruments and validating methods for detecting similar compounds. Its purity and reactivity make it suitable for use in various analytical techniques such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) .
b. Cell Culture Studies
In biological research, this compound is used in cell culture studies to investigate cellular responses to drugs and other stimuli. It aids in understanding cell signaling pathways and the effects of various treatments on cell viability and proliferation .
Case Studies
Mechanism of Action
The mechanism of action of 4-[(2-Aminoethyl)amino]benzoic acid dihydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzoic Acid Derivatives
Key Observations :
- Salt Form: Dihydrochloride salts (e.g., target compound and ) generally exhibit higher aqueous solubility than monohydrochlorides (e.g., ), enhancing bioavailability in drug formulations.
- Functional Groups: The aminoethylamino group in the target compound provides two amine sites for hydrogen bonding, whereas dimethylaminoethoxy ( ) or piperazinylmethyl ( ) groups introduce bulkier, more lipophilic moieties.
- Backbone Modifications: Substituting benzoic acid with butanoic acid ( ) or esterifying the carboxylic acid ( ) alters metabolic stability and membrane permeability.
Physicochemical and Application Comparisons
Key Findings :
- Solubility: The dihydrochloride form (target compound) outperforms monohydrochlorides in aqueous solubility, critical for injectable formulations.
- LogP: Ester derivatives (e.g., ) show higher lipophilicity, favoring blood-brain barrier penetration, while polar amino groups (e.g., target compound) favor renal excretion.
- Applications: Piperazine-containing analogs ( ) are used in tyrosine kinase inhibitors (e.g., Imatinib intermediates), whereas aminoethylamino derivatives may serve as protease inhibitors, akin to Nafamostat ( ).
Research and Industrial Relevance
The target compound’s dual amine and carboxylic acid functionalities make it a versatile building block for:
- Pharmaceuticals : Synthesis of anticoagulants (cf. Nafamostat ) or kinase inhibitors.
- Material Science : Coordination polymers via carboxylate-metal interactions .
- Biochemistry: Probing calpain or protease active sites due to structural similarity to known inhibitors .
Safety Note: Hygroscopic nature requires anhydrous storage; dihydrochloride salts may irritate mucous membranes .
Biological Activity
4-[(2-Aminoethyl)amino]benzoic acid dihydrochloride, also known as a derivative of para-aminobenzoic acid (PABA), has garnered attention for its potential biological activities. This compound is notable for its structural similarity to other benzoic acid derivatives, which have been studied for various pharmacological effects, including antimicrobial, anticancer, and enzyme inhibition properties.
The compound's chemical structure can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 239.11 g/mol
- CAS Number : 148720-10-9
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. This includes:
- Inhibition of Enzymes : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission.
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against a range of pathogens, suggesting that this derivative may possess similar properties.
Antimicrobial Properties
Recent studies indicate that derivatives of aminobenzoic acid exhibit significant antimicrobial activity. For instance, compounds structurally related to PABA have been evaluated for their effectiveness against bacterial strains. The following table summarizes the antimicrobial activity of various benzoic acid derivatives:
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Aminobenzoic Acid | Staphylococcus aureus | 32 µg/mL |
| 4-[(2-Aminoethyl)amino]benzoic Acid | Escherichia coli | 16 µg/mL |
| Benzylaminobenzoic Acid | Candida albicans | 8 µg/mL |
Anticancer Activity
The anticancer potential of benzoic acid derivatives has been explored through various in vitro studies. The compound has been shown to induce apoptosis in cancer cell lines, including:
- Hep-G2 (liver cancer) : The compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity.
- A2058 (melanoma) : An IC50 value of 12 µM was recorded, suggesting strong antiproliferative effects.
Case Studies and Research Findings
-
Study on Enzyme Inhibition :
A study published in Journal of Medicinal Chemistry highlighted that certain aminobenzoic acid derivatives could inhibit AChE with varying potency. The compound showed a Ki value comparable to standard inhibitors used in Alzheimer’s treatment . -
Antimicrobial Efficacy :
Research conducted on the antimicrobial properties of PABA derivatives indicated that modifications at the amino group significantly enhance activity against Gram-positive and Gram-negative bacteria . -
Cytotoxicity Assessment :
In a cytotoxicity assay involving multiple cell lines, this compound demonstrated low toxicity towards normal fibroblasts while effectively inhibiting cancer cell proliferation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-[(2-Aminoethyl)amino]benzoic acid dihydrochloride, and how can purity be optimized?
- Synthesis : A typical method involves reacting 4-(2-aminoethyl)benzoic acid hydrochloride with protective groups (e.g., tert-butoxycarbonyl, Boc) under basic conditions (e.g., NaOH), followed by deprotection and hydrochloride salt formation. Yield optimization (e.g., ~89%) requires precise stoichiometry and inert atmospheres to prevent side reactions .
- Purification : Recrystallization using ethanol/ether mixtures or column chromatography under anhydrous conditions ensures high purity (>98%). Monitor by LC-MS (e.g., ESI- m/z 264.10) and HPLC (retention time ~9.06 min) to confirm absence of unreacted intermediates .
Q. How is structural characterization performed for this compound, and what key spectroscopic markers are observed?
- NMR : The ¹H NMR spectrum in MeOD shows aromatic protons at δ 7.97 (d, J = 8.3 Hz) and δ 7.34 (d, J = 8.2 Hz), with Boc-protected amine signals at δ 1.43 (s, 9H) and ethylenediamine chain protons at δ 3.30–2.85 .
- Mass Spectrometry : ESI-MS confirms the molecular ion peak (m/z 264.12), while elemental analysis validates the hydrochloride stoichiometry .
Q. What are the recommended storage conditions to maintain stability?
- Store at 2–8°C in airtight, light-resistant containers under anhydrous conditions. Avoid prolonged exposure to humidity, as hygroscopic properties may lead to hydrolysis of the ethylenediamine moiety. Purity degradation can be tracked via periodic HPLC analysis .
Advanced Research Questions
Q. How can reaction mechanisms for Boc protection/deprotonation steps be experimentally validated?
- Kinetic Studies : Use stopped-flow NMR or FT-IR to monitor Boc-group cleavage under acidic conditions (e.g., HCl/dioxane). Compare activation energies calculated via Arrhenius plots with DFT simulations (e.g., B3LYP/6-31G*) to validate intermediates .
- Isotopic Labeling : Introduce ¹³C labels at the ethylenediamine chain to track protonation sites during salt formation using 2D NMR (e.g., HSQC) .
Q. What strategies resolve contradictory data in enzymatic inhibition studies involving this compound?
- Assay Design : Use isothermal titration calorimetry (ITC) to quantify binding affinity with target enzymes (e.g., trypsin-like proteases). Address false positives via counter-screens with inactive analogs and competitive inhibitors .
- Structural Analysis : Co-crystallize the compound with enzymes (e.g., urokinase) for X-ray diffraction studies. Compare binding modes with computational docking results (e.g., AutoDock Vina) to reconcile discrepancies .
Q. How can computational modeling predict interactions with biological targets?
- Molecular Dynamics (MD) : Simulate ligand-enzyme complexes (e.g., calpain systems) in explicit solvent models (TIP3P water) to assess hydrogen bonding and hydrophobic interactions. Validate with mutational studies on key residues (e.g., Domain IV in m-calpain) .
- Pharmacophore Mapping : Generate 3D pharmacophores using Schrödinger Suite to identify critical functional groups (e.g., benzoic acid carboxylate, ethylenediamine) for target engagement .
Q. What advanced techniques distinguish structural isomers or degradation products?
- Chiral HPLC : Resolve enantiomers using polysaccharide-based columns (e.g., Chiralpak IG-3) with hexane/isopropanol gradients.
- High-Resolution MS (HRMS) : Detect degradation products (e.g., hydrolyzed ethylenediamine fragments) via Orbitrap-based platforms with ppm-level mass accuracy .
Methodological Notes
- Contradictory Data : Conflicting enzymatic inhibition results may arise from assay conditions (e.g., Ca²⁺ concentration in calpain studies). Standardize buffers (e.g., 10 mM CaCl₂, pH 7.4) and include calpastatin controls .
- Synthetic Optimization : If yields drop below 80%, check for Boc-group instability during workup. Switch to milder deprotection agents (e.g., TFA/CH₂Cl₂) and monitor by TLC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
